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Abstract

Dicarbonyl(acetylacetonato)rhodium(l) [Rh(CO)z(acac)] is a significant organometallic complex,
widely utilized as a catalyst precursor in various organic transformations, most notably
hydroformylation. A thorough understanding of its spectroscopic properties is paramount for
reaction monitoring, mechanistic studies, and quality control. This technical guide provides an
in-depth overview of the key spectroscopic characteristics of Rh(CO)z(acac), with a focus on
infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental
protocols for the characterization of this complex are also presented, alongside visualizations
of its synthesis and a representative catalytic cycle.

Introduction

Rh(CO)z(acac) is a dark green, air-sensitive solid that is soluble in many organic solvents,
forming yellow solutions. It adopts a square planar geometry, a common coordination mode for
Rh(l) complexes. The characterization of Rh(CO)z(acac) relies heavily on spectroscopic
techniques that probe the vibrational modes of its carbonyl ligands and the magnetic
environments of its constituent nuclei. This guide will systematically present the key
spectroscopic data and the methodologies to obtain them.
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Spectroscopic Data

The spectroscopic data for Rh(CO)z(acac) are summarized below. These values provide a
characteristic fingerprint for the identification and purity assessment of the complex.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum of Rh(CO)z(acac) are the strong stretching
vibrations (v) of the two carbonyl ligands. The positions of these bands are sensitive to the
solvent and the electronic environment of the rhodium center.

Frequency (cm~?) (in n-

Vibrational Mode Reference
hexane)

Symmetric CO Stretch ~2083

Asymmetric CO Stretch ~2014

C=0/C=C Stretch (acac) ~1580-1600

C=0/C=C Stretch (acac) ~1520-1550

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding within the
Rh(CO)z(acac) complex in solution and the solid state.

13C NMR Chemical Shifts (Solid State)

Chemical Shift (3,

Carbon Atom 1J(Rh,C) (Hz) Reference
ppm)

CO (trans to O) ~185.1 ~74.5

CO (trans to O) ~184.6 ~74.5

C=0 (acac) ~190

CH (acac) ~100

CHs (acac) ~28
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103Rh NMR Chemical Shift (Solid State)

Parameter Value (ppm) Reference

Isotropic Chemical Shift (6_iso) ~-1150to -1113

Chemical Shift Anisotropy (Q) ~2950

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic
characterization of Rh(CO)z(acac). As an air-sensitive compound, all manipulations should be
carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or
glovebox techniques.

Synthesis of Dicarbonyl(acetylacetonato)rhodium(l)

Rh(CO)z(acac) is typically synthesized from a rhodium carbonyl halide precursor.

Materials:

Rhodium carbonyl chloride dimer {{Rh(CO)zCl]2}

Sodium acetylacetonate (Na(acac))

Anhydrous, degassed solvent (e.g., benzene or acetone)

Schlenk flask and other standard inert atmosphere glassware

Cannula or syringe for liquid transfers
Procedure:

 In a Schlenk flask under an inert atmosphere, dissolve rhodium carbonyl chloride dimer in
the chosen anhydrous, degassed solvent.

e In a separate Schlenk flask, dissolve a stoichiometric amount of sodium acetylacetonate in
the same solvent.
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e Slowly add the sodium acetylacetonate solution to the rhodium carbonyl chloride solution via
cannula or syringe with stirring.

e A precipitate of sodium chloride (NaCl) will form.

 Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure
complete reaction.

« Filter the reaction mixture through a cannula filter or a sintered glass frit under an inert
atmosphere to remove the NaCl precipitate.

e The filtrate contains the desired Rh(CO)z(acac) complex.

e The solvent can be removed under vacuum to yield the dark green solid product. The
product can be further purified by recrystallization from a suitable solvent if necessary.

Reactants

Na(acac) in Reaction Work-up Product
anhydrous solvent
Mix solutions under | Stiratroom Filter to remove ~| Remove solvent Rh(CO)z(acac)
inert atmosphere | temperature NaCl precipitate 1 under vacuum (dark green solid)
[Rh(CO)2Cl]2 in

anhydrous solvent

Click to download full resolution via product page

Caption: Synthetic workflow for Rh(CO)z(acac).

Infrared (IR) Spectroscopy

Solution-State IR;:

o Sample Preparation: Prepare a dilute solution of Rh(CO)z(acac) in an appropriate IR-
transparent solvent (e.g., hexane, dichloromethane, or tetrahydrofuran) under an inert
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atmosphere. The concentration should be adjusted to yield absorbance values within the
linear range of the detector.

o Cell Assembly: Use a liquid-tight IR cell with windows transparent in the region of interest
(e.g., NaCl, KBr, or CaFz). Assemble the cell in a glovebox or under a stream of inert gas.

o Data Acquisition:

[¢]

Record a background spectrum of the pure solvent in the IR cell.

[e]

Carefully inject the sample solution into the cell using a gas-tight syringe.

o

Acquire the sample spectrum.

[¢]

The final spectrum is obtained by subtracting the solvent background from the sample
spectrum.

[¢]

Typical spectral resolution is 2-4 cm™1,
Solid-State IR (Nujol Mull):

» Sample Preparation: In a glovebox, grind a small amount of the solid Rh(CO)z(acac) with a
drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed.

e Sample Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.qg.,
KBr).

» Data Acquisition: Acquire the IR spectrum. Note that the Nujol itself has characteristic C-H
stretching and bending bands that will be present in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for 33C NMR:

e Solvent Selection: Choose a deuterated solvent in which the complex is soluble (e.g.,
deuterated chloroform (CDCIs), deuterated benzene (CsDs), or deuterated acetone
((CD3)2C0)). The solvent should be thoroughly degassed to remove dissolved oxygen, which
can affect relaxation times.
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o Sample Preparation: In a glovebox, dissolve an appropriate amount of Rh(CO)z(acac)
(typically 10-20 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.

o Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry NMR tube. For air-sensitive samples, a J-Young NMR tube
or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is
recommended.

13C NMR Data Acquisition:

e Instrument: A high-field NMR spectrometer.
» Technique: Proton-decoupled 3C NMR.

e Parameters:

o A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as
the natural abundance of 3C is low.

o Arelaxation delay appropriate for organometallic complexes should be used.

o The spectral width should be set to encompass the expected chemical shifts, particularly
the carbonyl region.

Solid-State 1°3Rh NMR Data Acquisition:

Solid-state 1°3Rh NMR is a specialized technique due to the low gyromagnetic ratio and large
chemical shift anisotropy of the 1°3Rh nucleus.

Instrument: A high-field solid-state NMR spectrometer equipped with a suitable probe.

» Technique: Cross-polarization from *H to 1°3Rh is often employed to enhance sensitivity. The
BRAIN-CP (Broadband Adiabatic Inversion Cross-Polarization) pulse sequence is a robust
method for this purpose.

e Sample Preparation: The solid sample is packed into a zirconia rotor.

e Parameters:
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o Magic Angle Spinning (MAS) is used to average out anisotropic interactions.
o Long contact times (10-30 ms) may be necessary for efficient cross-polarization.

o Wideband uniform-rate smooth-truncation (WURST) pulses can be used for excitation and

refocusing.

Role in Catalysis: Hydroformylation

Rh(CO)z(acac) is a common precursor for the active catalyst in hydroformylation, the process
of converting an alkene, carbon monoxide, and hydrogen into an aldehyde. In the presence of
a ligand (typically a phosphine) and syngas (CO + Hz), Rh(CO)z(acac) is converted into the
active catalytic species, often a rhodium hydride complex.
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Catalytic Cycle
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Caption: Generalized hydroformylation cycle initiated from Rh(CO)z(acac).

Conclusion
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The spectroscopic properties of Rh(CO)z(acac) provide a robust framework for its identification,
characterization, and the study of its reactivity. Infrared spectroscopy is invaluable for probing
the carbonyl ligands, which are sensitive indicators of the electronic environment of the
rhodium center. Multinuclear NMR spectroscopy, including 13C and specialized 1°3Rh
techniques, offers detailed insights into the molecular structure and bonding. The experimental
protocols outlined in this guide provide a foundation for researchers to obtain high-quality
spectroscopic data for this important organometallic complex. A thorough understanding of
these properties is essential for the effective application of Rh(CO)z(acac) in catalysis and
other areas of chemical synthesis.

 To cite this document: BenchChem. [Spectroscopic Properties of
Dicarbonyl(acetylacetonato)rhodium(l): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1145531#spectroscopic-
properties-of-rh-co-acac-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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